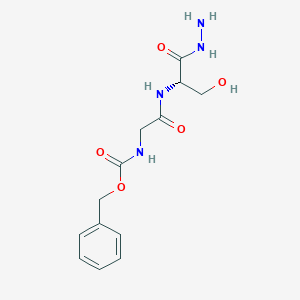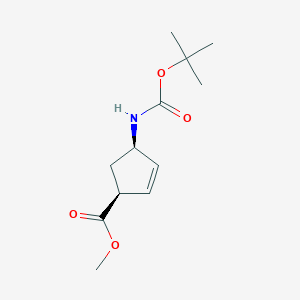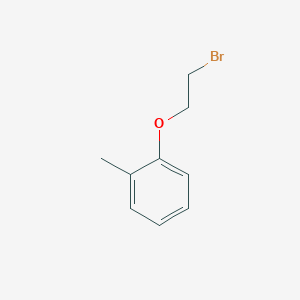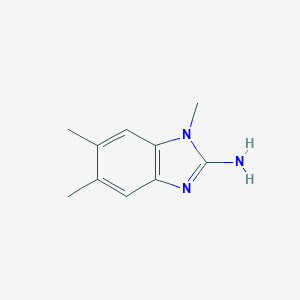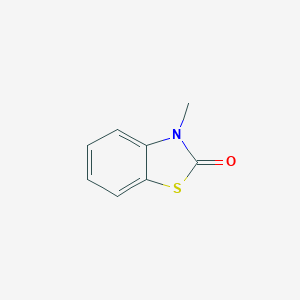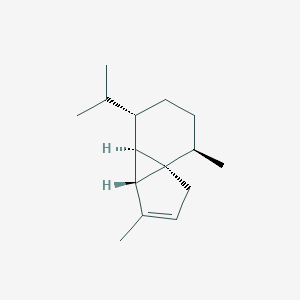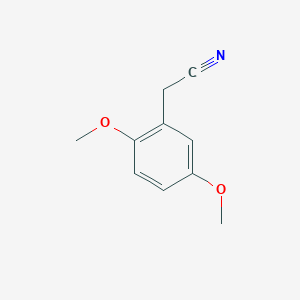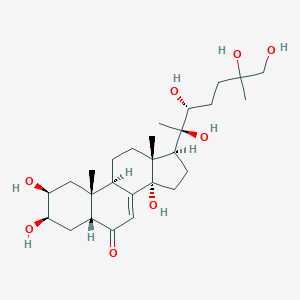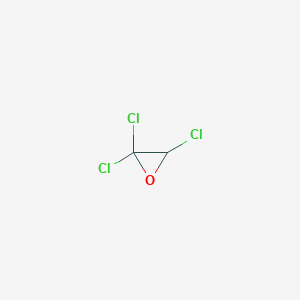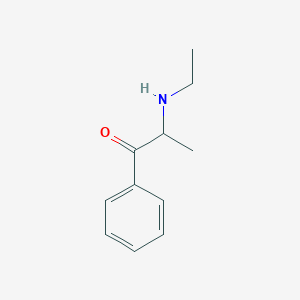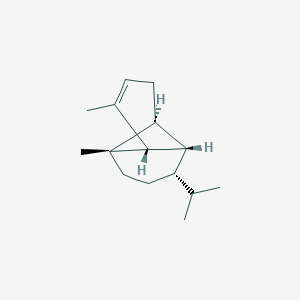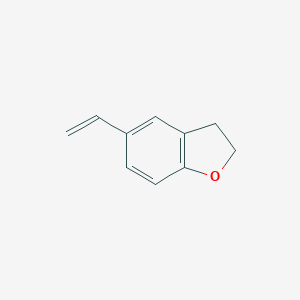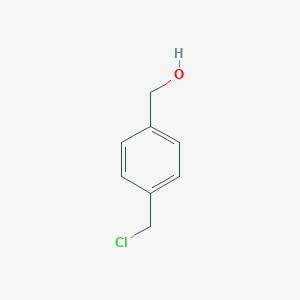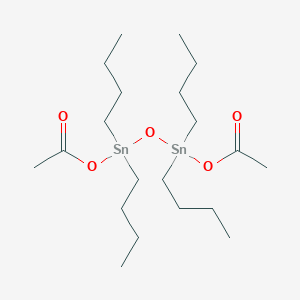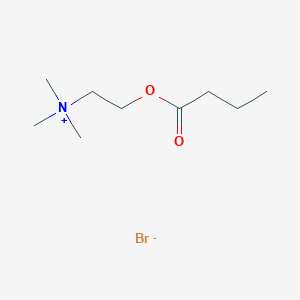
Butyrylcholine bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyrylcholine bromide, also known as butyrylcholinesterase (BChE), is an enzyme that plays a crucial role in the regulation of acetylcholine levels in the body. It is a member of the cholinesterase family of enzymes and is found in various tissues throughout the body, including the liver, brain, and plasma. In
Applications De Recherche Scientifique
Butyrylcholine bromide has a wide range of scientific research applications, including its use as a tool in the study of acetylcholine regulation and its role in various diseases. It has been used in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. Butyrylcholine bromide has also been used in the study of muscle function and the effects of various drugs on muscle contractions.
Mécanisme D'action
Butyrylcholine bromide works by hydrolyzing Butyrylcholine bromidene, a neurotransmitter that is involved in the regulation of muscle contractions and other physiological processes. This hydrolysis reaction breaks down Butyrylcholine bromidene into choline and butyrate, which can then be recycled or excreted from the body. This process helps to regulate the levels of acetylcholine in the body, which is important for proper muscle function and other physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Butyrylcholine bromidene bromide are complex and varied. It has been shown to have a number of effects on muscle function, including the regulation of muscle contractions and the modulation of muscle fatigue. It has also been shown to play a role in the regulation of blood pressure and heart rate, as well as in the development of certain diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Butyrylcholine bromidene bromide in lab experiments is its ability to regulate acetylcholine levels in a controlled manner. This allows researchers to study the effects of acetylcholine on various physiological processes, without the need for more invasive methods. However, there are also limitations to the use of Butyrylcholine bromidene bromide, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for the study of Butyrylcholine bromidene bromide, including its use in the development of new drugs for the treatment of neurological disorders and other diseases. It may also be used in the study of muscle function and the effects of various drugs on muscle contractions. Additionally, further research is needed to better understand the biochemical and physiological effects of Butyrylcholine bromidene bromide, as well as its potential limitations and risks.
Méthodes De Synthèse
Butyrylcholine bromide can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the desired compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Butyrylcholine bromidene bromide is through the chemical reaction of butyryl chloride and choline.
Propriétés
Numéro CAS |
18956-84-8 |
|---|---|
Nom du produit |
Butyrylcholine bromide |
Formule moléculaire |
C9H20BrNO2 |
Poids moléculaire |
254.16 g/mol |
Nom IUPAC |
2-butanoyloxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C9H20NO2.BrH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
RPYPSMVHOUZJIP-UHFFFAOYSA-M |
SMILES |
CCCC(=O)OCC[N+](C)(C)C.[Br-] |
SMILES canonique |
CCCC(=O)OCC[N+](C)(C)C.[Br-] |
Autres numéros CAS |
18956-84-8 |
Numéros CAS associés |
3922-86-9 (Parent) |
Synonymes |
utyrylcholine butyrylcholine bromide butyrylcholine chloride butyrylcholine iodide butyrylcholine perchlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



